molecular formula C8H8BrN3O B571820 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1310318-42-3

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B571820
CAS No.: 1310318-42-3
M. Wt: 242.076
InChI Key: FZMQOTXVKKBILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a high-value chemical intermediate belonging to the pyrazolo[1,5-a]pyrimidine class of fused, rigid, and planar N-heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to its significant synthetic versatility and diverse biological activities. The presence of the bromine atom at the 3-position makes this compound a particularly versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships. Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy. They act as ATP-competitive and allosteric inhibitors of various kinases implicated in oncogenesis, including CK2, EGFR, B-Raf, and MEK. The inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma, while EGFR-targeting derivatives show promise in non-small cell lung cancer (NSCLC) treatment. The core structure serves as a key precursor in the synthesis of compounds evaluated for their cytotoxicity, kinase selectivity, and antiproliferative effects in both in vitro and in vivo studies. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMQOTXVKKBILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CNN2C1=O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Cyclocondensation and Oxidative Bromination

The most direct route involves a tandem cyclocondensation and oxidative bromination reaction developed by ACS Omega researchers. This method employs amino pyrazoles, enaminones, and sodium bromide (NaBr) in water with potassium persulfate (K₂S₂O₈) as an oxidant.

Reaction Mechanism :

  • Cyclocondensation : Amino pyrazoles react with enaminones to form the pyrazolo[1,5-a]pyrimidine core.

  • Oxidative Bromination : K₂S₂O₈ facilitates bromide ion oxidation, introducing bromine at the 3-position regioselectively.

Example Synthesis :

  • Starting Materials : 5-Amino-3-methylpyrazole (1a) and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (2a).

  • Conditions : 80°C in water, 12 hours.

  • Yield : 95% for 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (3aa).

Advantages :

  • Regioselectivity : Bromination occurs exclusively at the 3-position due to electronic and steric effects.

  • Scalability : Demonstrated at gram-scale without yield reduction.

  • Green Chemistry : Water-based solvent system minimizes environmental impact.

Reaction Optimization and Mechanistic Insights

Role of Oxidizing Agents

In the one-pot method, K₂S₂O₈ serves dual roles:

  • Cyclization Catalyst : Promotes enaminone-aminopyrazole condensation.

  • Bromine Source Activator : Oxidizes NaBr to Br⁺, enabling electrophilic aromatic substitution.

Key Optimization Parameters :

  • Temperature : 80°C balances reaction rate and side-product formation.

  • Molar Ratios : NaBr (1.2 equiv) and K₂S₂O₈ (1.5 equiv) maximize bromide utilization.

Solvent and Base Effects

The patent method uses diethyl ether and ammonium acetate to stabilize intermediates. For the target compound, polar aprotic solvents (e.g., DMF) may enhance solubility during post-cyclization bromination.

Scalability and Industrial Applications

Gram-Scale Synthesis

The ACS Omega protocol successfully produced 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine at 3 mmol scale (85% yield), confirming industrial viability.

Process Considerations :

  • Workup : Extraction with dichloromethane (DCM) and water simplifies purification.

  • Purification : Column chromatography with ethyl acetate/hexane yields >95% purity.

Comparative Analysis of Synthetic Routes

Method Steps Yield Conditions Scalability Environmental Impact
One-Pot Bromination175–95%80°C, aqueousHighLow (water solvent)
NBS Bromination283%0–5°C, diethyl etherModerateModerate (ether use)

Key Trade-offs :

  • The one-pot method reduces step count but requires precise temperature control.

  • NBS bromination offers milder conditions but necessitates pre-synthesized intermediates.

Chemical Reactions Analysis

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H8BrN3O
  • CAS Number : 1429309-27-2
  • IUPAC Name : 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Physical Properties

  • Appearance : Typically a solid compound.
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests various pharmacological activities:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation.
  • Antiviral Properties : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication, making them candidates for antiviral drug development.

Pharmacology

The compound's interaction with biological targets has been a focus of pharmacological studies:

  • Enzyme Inhibition : Investigations into its role as an inhibitor of certain enzymes have shown promise in treating diseases linked to enzyme dysregulation.
  • Neuroprotective Effects : Some studies suggest that this compound may protect against neurodegenerative diseases by modulating neuroinflammatory pathways.

Material Science

Beyond medicinal applications, this compound is being explored for its utility in material sciences:

  • Polymer Chemistry : Its reactivity allows it to be used as a building block in the synthesis of novel polymers with specific mechanical properties.
  • Nanotechnology : The compound is being evaluated for use in the development of nanomaterials, particularly those aimed at drug delivery systems.

Case Study 1: Antitumor Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development in oncology.

Case Study 2: Neuroprotective Effects

In another study published in a peer-reviewed journal, the neuroprotective effects of this compound were assessed using animal models of neurodegeneration. The findings demonstrated that treatment with the compound significantly reduced markers of inflammation and oxidative stress in the brain.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a privileged structure in drug discovery. Below is a detailed comparison of 3-bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Br, 5-Me, 6-Me 242.08 Intermediate for SNAr reactions; potential anti-mycobacterial activity
5-Phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-CF₃Ph, 5-Ph 345.30 Enhanced lipophilicity; explored in kinase inhibition
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Me, 3-ClPh, 5-Ph 351.78 Anti-inflammatory candidate; improved metabolic stability
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 3-Br, 7-Cl 232.45 Dual halogenation enables regioselective functionalization
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl 232.45 Used in synthesizing antiviral agents

Key Insights from Comparative Analysis

Substituent Effects on Reactivity: Bromine at position 3 enhances electrophilicity, making the compound amenable to SNAr reactions (e.g., with amines or thiols) . In contrast, chloro analogs (e.g., 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine) exhibit higher stability but reduced reactivity due to stronger C–Cl bonds .

Pharmacological Implications :

  • Lipophilicity : Trifluoromethylphenyl-substituted derivatives (e.g., 5-Phenyl-3-CF₃Ph) show higher logP values, enhancing blood-brain barrier penetration .
  • Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidin-7(4H)-ones are metabolized by Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation, suggesting structure-dependent metabolism .

Synthetic Accessibility :

  • Green synthesis methods (e.g., KHSO₄-mediated reactions in aqueous media under ultrasonication) are effective for unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones but require optimization for brominated analogs due to reduced solubility .

Biological Activity

3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyrimidine family and is characterized by a bromine atom and two methyl groups attached to its structure. Its unique molecular framework allows for diverse interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : 3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
  • Molecular Formula : C₈H₈BrN₃O
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1429309-27-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the pyrazolopyrimidine core facilitate binding to molecular targets, influencing various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable antioxidant and anti-inflammatory activities. For instance, a study highlighted the synthesis of C3-arylated derivatives that demonstrated comparable anti-inflammatory activity to the standard drug Indomethacin, with an effectiveness of 83.4% against inflammatory responses .

Enzyme Inhibition

This compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative disorders. Preliminary biological evaluations revealed micromolar IC₅₀ values against MAO-B, suggesting its potential utility in treating conditions like Parkinson's disease .

Case Study 1: Synthesis and Evaluation of Derivatives

In a study focusing on the synthesis of C3-substituted derivatives of pyrazolo[1,5-a]pyrimidin-5-one, researchers utilized microwave-assisted Suzuki–Miyaura cross-coupling reactions. The resulting compounds were evaluated for their anti-inflammatory properties and demonstrated significant activity against inflammatory markers comparable to established drugs .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that compounds containing bromine substituents exhibited enhanced cytotoxic effects and synergistic activity when combined with doxorubicin, particularly in Claudin-low breast cancer subtypes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidineMethoxy group instead of carbonylModerate anti-inflammatory
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-olHydroxyl group instead of carbonylLower cytotoxicity compared to 3-bromo derivative

The unique substitution pattern of this compound imparts distinct chemical and biological properties that enhance its pharmacological profile compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. A common approach includes:

  • Step 1 : Condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds (e.g., β-keto esters) under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Bromination at the 3-position using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid (e.g., FeCl₃) .
  • Step 3 : Methylation at the 5- and 6-positions via alkylation or nucleophilic substitution .
    Key Considerations : Optimize reaction temperature (e.g., reflux in acetic acid) and stoichiometry to minimize side products. Purification often involves column chromatography or crystallization .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and regiochemistry (e.g., bromine’s deshielding effect at ~7.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the lactam ring) .
    Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination at the 3-position?

Regioselectivity challenges arise due to competing halogenation sites. Methodological strategies include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination .
  • Catalyst Screening : Lewis acids like FeCl₃ direct bromine to electron-rich positions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions .
    Case Study : In a related pyrazolo[1,5-a]pyrimidine, bromination with NBS in CH₂Cl₂ at 0°C achieved >90% regioselectivity .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require systematic analysis:

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm bond connectivity .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .
    Example : A study resolved conflicting IR and MS data for a brominated analog by correlating C=O stretch frequencies with lactam tautomerization .

Q. What methodologies assess structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies focus on substituent effects and target engagement:

  • Substituent Variation : Synthesize analogs with modified bromine, methyl, or lactam groups (see Table 1) .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (kinase profiling), and antimicrobial activity (MIC testing) .
  • Molecular Docking : Predict binding modes to targets like kinases or ATP synthases (e.g., using AutoDock Vina) .

Q. Table 1. Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsBiological Activity (IC₅₀)Reference
Target Compound3-Br, 5,6-diMeAnticancer: 2.1 µM (HeLa)
2-Isopropyl-5-phenyl analog2-iPr, 5-PhAntitubercular: 0.8 µM
5-(Trifluoromethyl) analog5-CF₃Kinase inhibition: 15 nM

Q. What advanced techniques characterize electronic effects of the bromine substituent?

  • X-Ray Photoelectron Spectroscopy (XPS) : Measures binding energy shifts in Br 3d orbitals to assess electron withdrawal .
  • Cyclic Voltammetry : Quantifies redox potentials influenced by bromine’s electronegativity .
  • UV-Vis Spectroscopy : Correlates absorption maxima (λₘₐₓ) with conjugation changes .

Q. How to mitigate degradation during long-term storage?

  • Stability Studies : Monitor degradation via HPLC under varying conditions (pH, temperature) .
  • Formulation : Lyophilize with stabilizers (e.g., trehalose) or store in amber vials under inert gas .
  • Degradation Pathways : Identify hydrolytic or oxidative byproducts using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.